6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
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Overview
Description
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the isoquinoline core. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route may include:
Nitration: Introduction of the nitro group to the isoquinoline ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Methylation: Addition of a methyl group to the isoquinoline ring.
Cyclization: Formation of the dihydroisoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydroisoquinoline to an isoquinoline.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 6-Fluoro-2-methyl-7-amino-3,4-dihydroisoquinolin-1(2H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2-methyl-3,4-dihydroisoquinolin-1(2H)-one: Lacks the nitro group.
2-Methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the fluorine atom.
6-Fluoro-7-nitro-3,4-dihydroisoquinolin-1(2H)-one: Lacks the methyl group.
Uniqueness
The presence of the fluorine, methyl, and nitro groups in 6-Fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one imparts unique chemical properties, such as increased lipophilicity, altered electronic distribution, and potential biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C10H9FN2O3 |
---|---|
Molecular Weight |
224.19 g/mol |
IUPAC Name |
6-fluoro-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C10H9FN2O3/c1-12-3-2-6-4-8(11)9(13(15)16)5-7(6)10(12)14/h4-5H,2-3H2,1H3 |
InChI Key |
KASRBHUHSGGULY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])F |
Origin of Product |
United States |
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